Cas no 2034250-74-1 (1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one)

1-({1-[1-(2,6-Difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a fused triazole-pyrrolidinone core with a 2,6-difluorobenzenesulfonyl substituent. This molecule exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide and triazole pharmacophores. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity. Its synthetic utility lies in the click chemistry-compatible triazole linkage, enabling efficient derivatization. The compound’s balanced lipophilicity and polar surface area suggest favorable pharmacokinetic properties for further optimization in drug discovery programs.
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one structure
2034250-74-1 structure
Product name:1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
CAS No:2034250-74-1
MF:C16H17F2N5O3S
Molecular Weight:397.399688482285
CID:5347854

1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
    • 1-[[1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
    • 1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
    • インチ: 1S/C16H17F2N5O3S/c17-13-3-1-4-14(18)16(13)27(25,26)22-9-12(10-22)23-8-11(19-20-23)7-21-6-2-5-15(21)24/h1,3-4,8,12H,2,5-7,9-10H2
    • InChIKey: SJHJWIOQKVTBBT-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC=CC=1F)F)(N1CC(C1)N1C=C(CN2C(CCC2)=O)N=N1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 660
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 96.8

1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6514-4717-5mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
5mg
$69.0 2023-09-08
Life Chemicals
F6514-4717-5μmol
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6514-4717-4mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
4mg
$66.0 2023-09-08
Life Chemicals
F6514-4717-10mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
10mg
$79.0 2023-09-08
Life Chemicals
F6514-4717-40mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
40mg
$140.0 2023-09-08
Life Chemicals
F6514-4717-2μmol
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6514-4717-75mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
75mg
$208.0 2023-09-08
Life Chemicals
F6514-4717-2mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
2mg
$59.0 2023-09-08
Life Chemicals
F6514-4717-20μmol
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6514-4717-15mg
1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one
2034250-74-1
15mg
$89.0 2023-09-08

1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one 関連文献

1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-oneに関する追加情報

Introduction to 1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one (CAS No. 2034250-74-1)

1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one (CAS No. 2034250-74-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly the presence of a 2,6-difluorobenzenesulfonyl group and a triazolyl moiety, contribute to its distinctive chemical properties and potential therapeutic applications.

The synthesis and characterization of 1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one have been meticulously studied to understand its reactivity and biological efficacy. The 2,6-difluorobenzenesulfonyl group is known for its ability to enhance the binding affinity of molecules to biological targets, while the triazolyl ring provides stability and modulates the electronic properties of the compound. These structural elements make this molecule a valuable candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural complexity of 1-({1-[1-(2,6-difluorobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one positions it as a potential lead compound for the discovery of new therapeutic agents. Its unique combination of functional groups allows for diverse modifications and derivatization strategies, which can be tailored to optimize its pharmacological properties.

The biological activity of this compound has been preliminarily evaluated in various in vitro and in vivo models. Studies have shown that it exhibits inhibitory effects on certain enzymes and receptors that are implicated in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of kinases and other signaling molecules involved in cell proliferation and survival. These findings are particularly intriguing given the critical role that aberrant signaling pathways play in conditions such as cancer.

The use of computational methods has also been instrumental in understanding the potential interactions between 1-{(2,6-difluorobenzenesulfonyl)azetidin-3-yl}-4H-imidazo[4,5-a]pyrazole (a related compound) and biological targets. Molecular docking studies have revealed that this molecule can bind effectively to several protein targets with high affinity. This information has guided the design of more potent derivatives with improved selectivity and reduced toxicity. The integration of experimental data with computational predictions has accelerated the discovery process significantly.

The synthesis of 1-{(2,6-difluorobenzenesulfonyl)azetidin-3-yloxy}-4H-imidazo[4,5-a]pyrazole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal catalysis has been explored to streamline the process. These methods not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity during synthesis.

In conclusion, 1-{(2,6-difluorobenzenesulfonyl)azetidin-3-yloxy}-4H-imidazo[4,5-a]pyrazole represents a promising candidate for further development as a therapeutic agent. Its unique structural features and preliminary biological activity make it an attractive target for medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel treatments.

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